2-(2-Oxo-3H-1,3,4-thiadiazol-5-yl)acetic acid

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

“2-(2-Oxo-3H-1,3,4-thiadiazol-5-yl)acetic acid” is a chemical compound that has drawn the attention of researchers in various scientific fields due to its unique chemical properties. It is part of the 1,3,4-thiadiazole class of compounds, which are known to exhibit a broad spectrum of biological activities, including antimicrobial, anticancer, antioxidant, antidepressant, anticonvulsant, and antihypertensive activity .

Synthesis Analysis

The synthesis of 1,3,4-thiadiazoles involves the reaction of hydrazonoyl halides with each of alkyl carbothioates, carbothioamides, and 7-thioxo-5,6,7,8-tetrahydropyrimido . In another study, 1,3,4-thiadiazole derivatives were synthesized using N-(4-nitrophenyl)acetohydrazonoyl bromide and 1-[3,5-dimethyl-1-(4-nitrophenyl)-1H-pyrazol-4-yl]ethan-1-one as starting materials .Molecular Structure Analysis

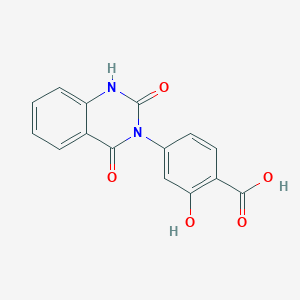

The molecular formula of “this compound” is C4H4N2O3S, and it has a molecular weight of 160.15. The 1,3,4-thiadiazole ring is planar, and its aromaticity is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom .Chemical Reactions Analysis

1,3,4-Thiadiazoles are synthesized via reactions of hydrazonoyl halides with potassium thiocyanate, thiosemicarbazide and its aryl derivatives, or carbon disulfide . They can also be prepared by the reaction of N-(4-nitrophenyl)acetohydrazonoyl bromide with 2-[(methylthio)carbonthioyl]hydrazones .Applications De Recherche Scientifique

Heterocyclic Chemistry and Pharmacological Potential

Thiadiazole derivatives, including 1,3,4-thiadiazole, have garnered attention due to their diverse pharmacological potential. These compounds, known for their wide possibility for chemical modification, exhibit a range of biological activities, including antimicrobial, anti-inflammatory, analgesic, antitumor, antitubercular, and antiviral properties. The presence of the thiadiazole core, as a crucial structural component, has been associated with significant pharmacological activity, highlighting its importance for medicinal chemistry. The combination of thiadiazole or oxadiazole cores with various heterocycles often leads to a synergistic effect, underlining the potential of these scaffolds as foundational elements for new drug-like molecules (Lelyukh, 2019).

Biotechnological Applications

In addition to their pharmacological relevance, thiadiazole derivatives and related compounds find applications in biotechnology. For instance, acetic acid bacteria (AAB), known for their role in vinegar production, exemplify the use of organic acids in industrial and food-related processes. This highlights the broader application of organic acids, potentially including derivatives of thiadiazoles, in the food and beverage industry, as well as in biotechnological processes such as the synthesis of biodegradable polymers and various chemicals from lactic acid. The unique metabolism of AAB, particularly their role in the oxidative fermentation process, underscores the significance of research into organic acids and their derivatives for future exploitation in both traditional and novel biotechnological applications (Lynch et al., 2019).

Contributions to Material Science and Corrosion Inhibition

Research into the application of organic compounds, including thiadiazole derivatives, extends into material science, specifically in the context of corrosion inhibition. The exploration of organic inhibitors in acidic media for the protection of metals and alloys against corrosion illustrates the interdisciplinary impact of thiadiazole-related research. These inhibitors, characterized by the presence of heteroatoms and π-electrons, showcase the potential of thiadiazole derivatives in mitigating metallic dissolution in aggressive environments. Such studies not only contribute to our understanding of corrosion mechanisms but also highlight the practical applications of thiadiazole derivatives in industrial processes, emphasizing the role of organic chemistry in addressing challenges across various sectors (Goyal et al., 2018).

Mécanisme D'action

Target of Action

Similar compounds, such as 1,3,4-thiadiazole derivatives, have been found to exhibit considerable antibacterial and antifungal activity . This suggests that 2-(2-Oxo-3H-1,3,4-thiadiazol-5-yl)acetic acid may also target bacterial and fungal cells.

Mode of Action

It is known that similar compounds interact with their targets, leading to changes that inhibit the growth of the target organisms .

Biochemical Pathways

Similar compounds have been found to exhibit antioxidant activity, suggesting that they may affect pathways related to oxidative stress .

Result of Action

Similar compounds have been found to exhibit considerable antibacterial and antifungal activity, suggesting that they may inhibit the growth of these organisms .

Propriétés

IUPAC Name |

2-(2-oxo-3H-1,3,4-thiadiazol-5-yl)acetic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H4N2O3S/c7-3(8)1-2-5-6-4(9)10-2/h1H2,(H,6,9)(H,7,8) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JDTBGRBGVBROLT-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C1=NNC(=O)S1)C(=O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H4N2O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

160.15 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-methyl-N-(3-methyl-6,7-dihydro-[1,4]dioxino[2,3-f][1,3]benzothiazol-2-ylidene)propanamide](/img/structure/B2582694.png)

![3-(4-{[4-(4-Ethylpiperazin-1-yl)but-2-yn-1-yl]oxy}piperidin-1-yl)pyrazine-2-carbonitrile](/img/structure/B2582704.png)

![6-Chloro-3-[5-(furan-2-ylmethylamino)-1,3,4-thiadiazol-2-yl]chromen-2-one](/img/structure/B2582708.png)